molecular formula C12H13BrN2OS2 B10943109 (5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-butyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-butyl-2-thioxoimidazolidin-4-one

Cat. No.: B10943109
M. Wt: 345.3 g/mol
InChI Key: VCHACXMXPIREES-CLFYSBASSA-N
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Description

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a brominated thiophene ring, a butyl group, and a thioxodihydroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the brominated thiophene derivative. This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting brominated thiophene is then subjected to a series of reactions, including condensation with appropriate aldehydes or ketones, to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and thioxodihydroimidazole moiety are likely to play key roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-2-thienyl)-1H-tetrazole
  • (Z)-(5-Bromo-2-thienyl)ethanone oxime
  • (5Z)-5-[(5-Bromo-2-thienyl)methylene]-1-methyl-2-thioxodihydro-4,6(1H)-pyrimidinedione

Uniqueness

5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-BUTYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H13BrN2OS2

Molecular Weight

345.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-butyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H13BrN2OS2/c1-2-3-6-15-11(16)9(14-12(15)17)7-8-4-5-10(13)18-8/h4-5,7H,2-3,6H2,1H3,(H,14,17)/b9-7-

InChI Key

VCHACXMXPIREES-CLFYSBASSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=C(S2)Br)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(S2)Br)NC1=S

Origin of Product

United States

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